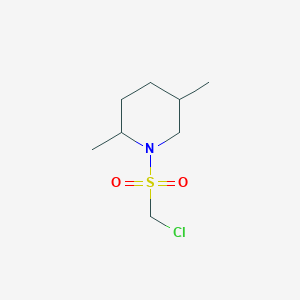
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with a chloromethylsulfonyl group and two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine typically involves the chloromethylation of 2,5-dimethylpiperidine followed by sulfonylation. One common method includes:
Chloromethylation: Reacting 2,5-dimethylpiperidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Sulfonylation: Treating the chloromethylated product with sulfur dioxide and chlorine to form the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine sulfonic acids.
Reduction: Piperidine sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, influencing the compound’s chemical behavior.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Redox Reactions: The sulfonyl group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-((Chloromethyl)sulfonyl)piperidine: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the chloromethylsulfonyl group.
1-((Bromomethyl)sulfonyl)-2,5-dimethylpiperidine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is unique due to the combination of its chloromethylsulfonyl group and the methyl substitutions on the piperidine ring
Eigenschaften
Molekularformel |
C8H16ClNO2S |
|---|---|
Molekulargewicht |
225.74 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-4-8(2)10(5-7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ATEWVQQKHMVOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N(C1)S(=O)(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















